2-Imino-4-(methylsulfonimidoyl)butanoic acid
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Overview
Description
2-Imino-4-(methylsulfonimidoyl)butanoic acid, also known as methionine sulfoximine, is a non-proteinogenic amino acid. It is a derivative of methionine where the sulfur atom is bonded to an imino group and a methylsulfonimidoyl group. This compound is known for its role as an inhibitor of glutamine synthetase, an enzyme critical in the synthesis of glutamine from glutamate and ammonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-(methylsulfonimidoyl)butanoic acid typically involves the oxidation of methionine. One common method includes the use of hydrogen peroxide in the presence of a catalyst to oxidize methionine to methionine sulfoximine . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the sulfoximine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Imino-4-(methylsulfonimidoyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoximine group back to the thioether group.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Thioether derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Imino-4-(methylsulfonimidoyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other sulfoximine compounds.
Biology: Acts as an inhibitor of glutamine synthetase, making it useful in studies of nitrogen metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions involving glutamate excitotoxicity, such as neurodegenerative diseases.
Mechanism of Action
The primary mechanism of action of 2-Imino-4-(methylsulfonimidoyl)butanoic acid involves the inhibition of glutamine synthetase. The compound is phosphorylated by the enzyme, resulting in a transition state analog that binds tightly to the active site, preventing the enzyme from catalyzing the conversion of glutamate and ammonia to glutamine. This inhibition leads to a decrease in glutamine levels and an accumulation of glutamate, which can have various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(S-butylsulfonimidoyl)butanoic acid: Similar structure but with a butyl group instead of a methyl group.
Buthionine sulfoximine: Another sulfoximine derivative with different side chains.
Uniqueness
2-Imino-4-(methylsulfonimidoyl)butanoic acid is unique due to its specific inhibitory action on glutamine synthetase and its structural similarity to methionine, which allows it to interact with biological systems in a distinct manner. Its ability to inhibit glutamine synthetase makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
61371-90-2 |
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Molecular Formula |
C5H10N2O3S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-imino-4-(methylsulfonimidoyl)butanoic acid |
InChI |
InChI=1S/C5H10N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h6-7H,2-3H2,1H3,(H,8,9) |
InChI Key |
OWMVJXBSRLNHGM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CCC(=N)C(=O)O |
Origin of Product |
United States |
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